4-Bromo-3-ethoxy-2-fluorobenzaldehyde
Description
4-Bromo-3-ethoxy-2-fluorobenzaldehyde (C₉H₈BrFO₂) is a substituted benzaldehyde derivative featuring bromine, ethoxy, and fluorine groups at positions 4, 3, and 2, respectively, on the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or materials science applications. The bromine atom enhances electrophilic aromatic substitution selectivity, while the ethoxy group contributes steric bulk and moderate electron-donating effects. The fluorine atom further modulates electronic properties and can improve metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
PJVCARILSIGCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 3-ethoxy-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for 4-Bromo-3-ethoxy-2-fluorobenzaldehyde are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Condensation: Primary amines or hydrazines in the presence of acid catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Condensation: Formation of Schiff bases or hydrazones.
Oxidation: Formation of 4-Bromo-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of 4-Bromo-3-ethoxy-2-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-3-ethoxy-2-fluorobenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The substituent pattern in 4-bromo-3-ethoxy-2-fluorobenzaldehyde distinguishes it from other benzaldehyde derivatives:
- Electronic Effects : The trifluorinated analog (3,4,5-Trifluorobenzaldehyde) exhibits greater electron deficiency, enhancing its reactivity in nucleophilic aromatic substitutions compared to the ethoxy-fluorinated target compound.
- Steric Influence : The ethoxy group in 4-bromo-3-ethoxy-2-fluorobenzaldehyde introduces steric hindrance, reducing reaction rates in crowded transition states compared to smaller substituents like fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
